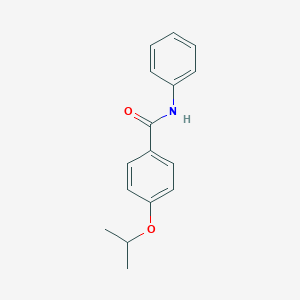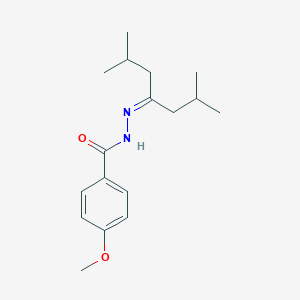![molecular formula C30H28N6O4 B403165 N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403165.png)
N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the phenyl, nitrophenyl, and diethylamino groups. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the diethylamino position.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[3-(dimethylamino)phenoxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C30H28N6O4 |
|---|---|
Molekulargewicht |
536.6g/mol |
IUPAC-Name |
N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C30H28N6O4/c1-4-34(5-2)23-12-9-13-25(17-23)40-26-16-22(15-24(18-26)36(38)39)31-30(37)28-19-29-32-27(14-20(3)35(29)33-28)21-10-7-6-8-11-21/h6-19H,4-5H2,1-3H3,(H,31,37) |
InChI-Schlüssel |
CYAQTGPLMLZSKG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C |
Kanonische SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B403082.png)
![ETHYL (2E)-7-METHYL-2-(3-NITROBENZYLIDENE)-5-(3-NITROPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B403085.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide](/img/structure/B403086.png)

![N-(3-chlorophenyl)-N-{2-[2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403088.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B403090.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)acetohydrazide](/img/structure/B403093.png)
![N'-(9-anthrylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B403094.png)
![2-(isopropylamino)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B403095.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-(1,2,2-trimethylpropylidene)acetohydrazide](/img/structure/B403097.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-(4-cyano-2,2-dimethylbutylidene)acetohydrazide](/img/structure/B403100.png)
![4-{4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B403103.png)
![4-[2-(heptyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B403105.png)
